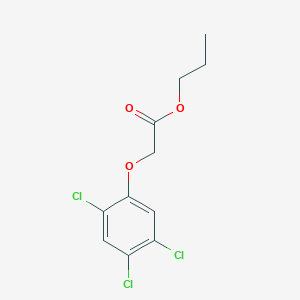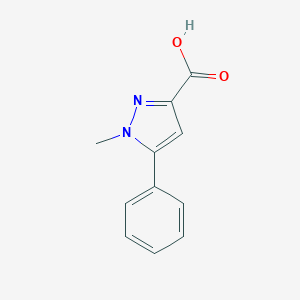
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 . It is a solid substance with a molecular weight of 202.21 . The IUPAC name for this compound is 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, has been a topic of interest in many studies . For instance, a method to prepare pyrazole derivatives involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
Pyrazoles, including 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, are known to undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 202.21 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been a subject of interest in structural and spectral studies. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, has been extensively studied using experimental and theoretical methods like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies help in understanding the molecular structure and electronic properties of such compounds (Viveka et al., 2016).
Synthesis and Antibacterial Screening
Pyrazole derivatives, including those related to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. Research in this area includes the synthesis of various pyrazolopyridine compounds and their subsequent screening against different bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Coordination Chemistry
The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives, closely related to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, have been explored with various metal ions like Cu, Co, and Zn. This research provides insights into the formation of mononuclear chelate complexes, which are significant in the field of coordination chemistry and material science (Radi et al., 2015).
Studies in Non-Linear Optics (NLO)
N-substituted pyrazole derivatives have been synthesized and characterized for their potential in optical nonlinearity applications. Such studies are crucial for developing new materials for optical limiting applications, contributing to advancements in photonics and optoelectronics (Chandrakantha et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDGEACIDDEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428766 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
10199-53-8 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

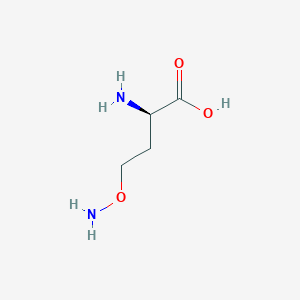
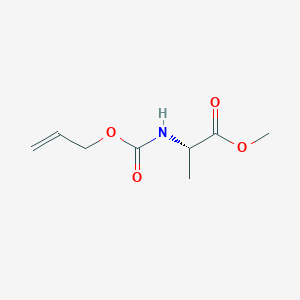
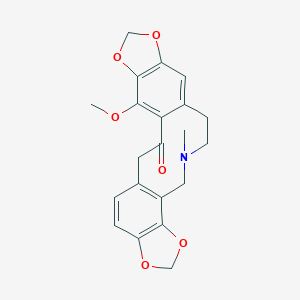
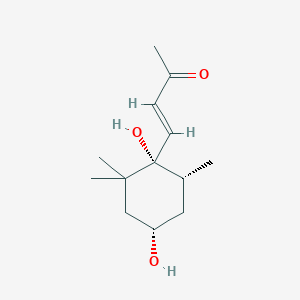
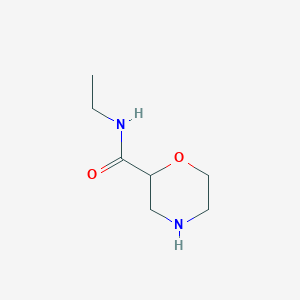
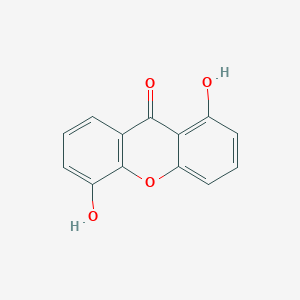
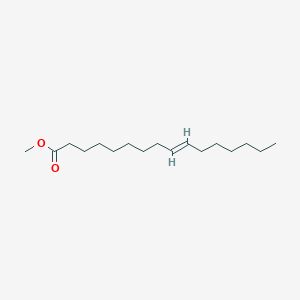
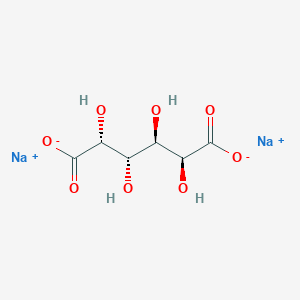
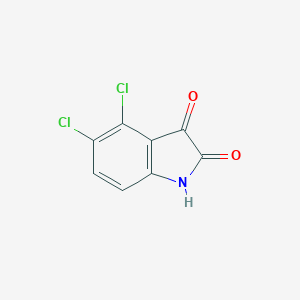
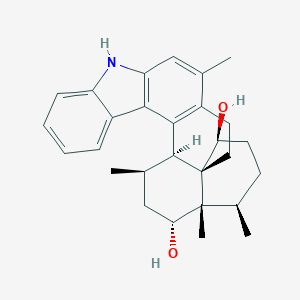
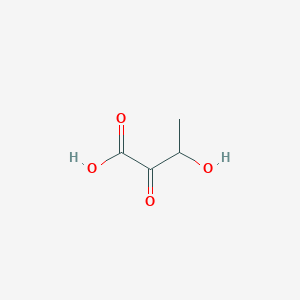

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
